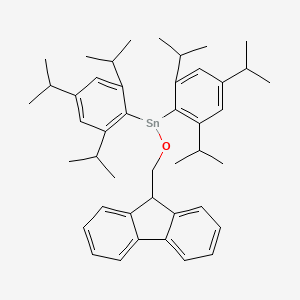
CID 78061183
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 78061183 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Preparation Methods
The synthesis of CID 78061183 involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on the desired final product.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired chemical transformations occur.
Catalysts and Reagents: Various catalysts and reagents are used to facilitate the reactions. These may include acids, bases, solvents, and other chemicals that promote the formation of this compound.
Purification: After the synthesis, the compound is purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity product.
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures to produce larger quantities of the compound. This requires optimization of reaction conditions and the use of industrial-grade equipment to ensure efficiency and safety.
Chemical Reactions Analysis
CID 78061183 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: In this reaction, the compound gains hydrogen or loses oxygen. Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: This reaction involves the replacement of one functional group in the compound with another. Halogenation, nitration, and sulfonation are examples of substitution reactions that this compound can undergo.
Addition: This reaction involves the addition of atoms or groups to the compound without breaking any bonds. Common reagents for addition reactions include hydrogen gas and halogens.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce an oxide, while reduction may yield a reduced form of the compound.
Scientific Research Applications
CID 78061183 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the production of materials, such as polymers and coatings, and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of CID 78061183 involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
CID 78061183 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 78061184: This compound has a similar structure but differs in its functional groups, leading to different chemical and biological properties.
CID 78061185: Another related compound with variations in its molecular structure, resulting in distinct reactivity and applications.
CID 78061186: This compound shares some similarities with this compound but has unique features that make it suitable for different applications.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it valuable for various scientific and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in multiple fields Its unique properties and reactivity make it a valuable subject of research, with applications ranging from chemistry and biology to medicine and industry
Properties
Molecular Formula |
C44H57OSn |
|---|---|
Molecular Weight |
720.6 g/mol |
InChI |
InChI=1S/2C15H23.C14H11O.Sn/c2*1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6;15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14;/h2*7-8,10-12H,1-6H3;1-8,14H,9H2;/q;;-1;+1 |
InChI Key |
MPFNFQSGTBXCQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)[Sn](C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Naphthalen-1-yl)oxy]but-2-yn-1-amine](/img/structure/B12539254.png)
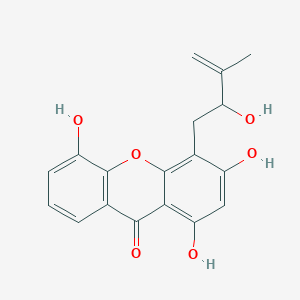
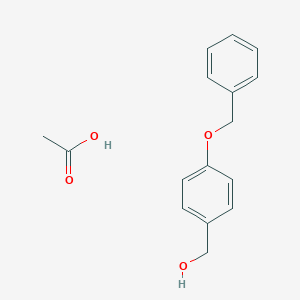
![2,2'-[Propane-1,3-diylbis(oxy)]di(propane-1,2,3-tricarboxylic acid)](/img/structure/B12539289.png)
![4-hydroxy-3-[N-(2-hydroxynaphthalen-1-yl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12539297.png)
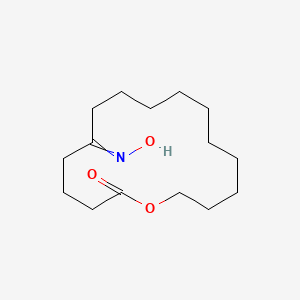
![2,6-Bis[(4,6-dimethoxypyridin-2-yl)oxy]benzoic acid](/img/structure/B12539304.png)
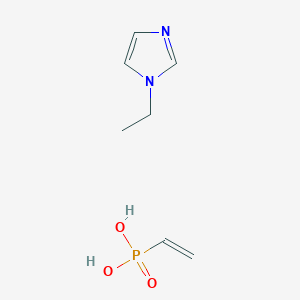
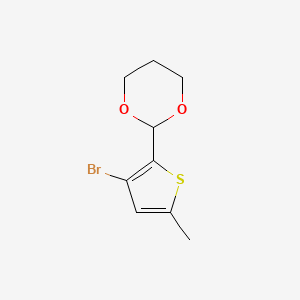
![1H-Inden-1-one, 2,3-dihydro-2-[(3-methylphenyl)methylene]-](/img/structure/B12539315.png)
![4-{[(2R)-Heptan-2-yl]oxy}phenyl 4-[(hex-5-en-1-yl)oxy]benzoate](/img/structure/B12539326.png)
![4-{6-[5'-(4-Hydroxy-2,6-dimethylphenyl)[2,2'-bipyridin]-6(1H)-ylidene]pyridin-3(6H)-ylidene}-3,5-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B12539341.png)

![1-[1-(2-Hydroxyethyl)-1h-pyrrol-2-yl]propan-1-ol](/img/structure/B12539371.png)
